1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol
Description
1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol is an isoquinoline derivative featuring a hydroxyl group at position 5, a methoxy group at position 1, and a 4-methoxyphenyl substituent at position 3. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of polar functional groups (e.g., hydroxyl and methoxy) enhances solubility and modulates interactions with biological targets, such as enzymes or receptors .
Properties
CAS No. |
656233-93-1 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C17H15NO3/c1-20-12-8-6-11(7-9-12)14-10-18-17(21-2)13-4-3-5-15(19)16(13)14/h3-10,19H,1-2H3 |
InChI Key |
WPSKHGQCLISQOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the aromatic ring or the functional groups attached to it.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic media).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydroisoquinolines or other reduced derivatives.
Scientific Research Applications
1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, modulating their activity, and influencing cellular pathways. Detailed studies on its mechanism of action would involve biochemical assays, molecular modeling, and in vivo experiments.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Substituents like amino groups (in 4-(4-aminophenyl)-1-methoxyisoquinolin-5-ol) or fused rings (in dioxolo derivatives) significantly alter electronic properties and bioactivity .
Key Observations :
- Palladium catalysis is a common strategy for introducing aryl groups to isoquinoline cores .
- Hydroxylation steps (e.g., via oxidative conditions or direct coupling) are critical for generating the 5-OH moiety in the target compound.
Physical and Spectral Properties
Key Observations :
- The hydroxyl group in the target compound would produce a distinct IR peak (~3200–3600 cm⁻¹) absent in fully methoxylated analogs like 2c .
- Higher melting points in hydroxylated derivatives (e.g., 4k at 223–225°C) suggest stronger intermolecular hydrogen bonding compared to non-hydroxylated compounds .
Key Observations :
- Isoquinoline derivatives (e.g., pyrrolo-isoquinoline in ) often exhibit stronger bioactivity than simpler methoxy-substituted aromatics (e.g., trans-anethole) due to their ability to interact with multiple biological targets.
Biological Activity
1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol is an organic compound belonging to the isoquinoline family, notable for its complex structure featuring methoxy and phenolic hydroxyl groups. This compound has garnered attention due to its potential biological activities, which are crucial for medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula for this compound is C_17H_17N_O_3. The compound features a methoxy group at the first position and a para-methoxyphenyl group at the fourth position of the isoquinoline ring, which may influence its solubility and biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) and colon cancer (Caco-2) cell lines. The underlying mechanisms include inducing apoptosis through mitochondrial pathways and inhibiting specific kinases associated with cancer progression .
- Anti-inflammatory Effects : This compound has been implicated in modulating inflammatory responses, potentially through the inhibition of Rho-associated coiled-coil kinase (ROCK), which plays a critical role in inflammation .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, indicating its potential as a therapeutic agent against infections .
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound promotes early pro-apoptotic changes in cancer cells, such as nuclear condensation and membrane blebbing .
- Inhibition of Kinases : It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby halting the proliferation of cancer cells .
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's antioxidant properties, contributing to its anti-inflammatory effects .
Comparative Analysis with Related Compounds
To understand the unique characteristics of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Isoquinoline | Basic structure without substituents | Lacks functional groups for enhanced activity |
| 4-Methoxyisoquinoline | Methoxy group at the fourth position | Different reactivity profile |
| 6-Methoxyisoquinoline | Methoxy group at the sixth position | Variations in biological activity |
| 1-Hydroxyisoquinoline | Hydroxyl group instead of methoxy | Altered solubility and reactivity |
The presence of two methoxy groups in this compound potentially enhances its solubility and biological activity compared to compounds with fewer or different substituents.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cancer Cell Proliferation Inhibition : In vitro experiments demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value indicating potent anticancer properties .
- Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation, supporting its potential use in therapeutic applications for inflammatory diseases .
- Antimicrobial Testing : Laboratory evaluations against various bacterial strains revealed effective growth inhibition, particularly against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
